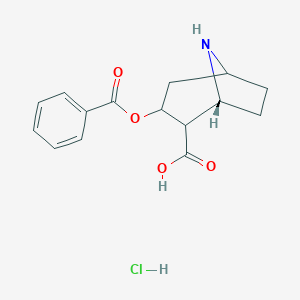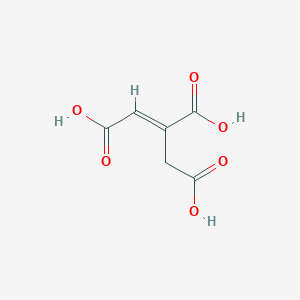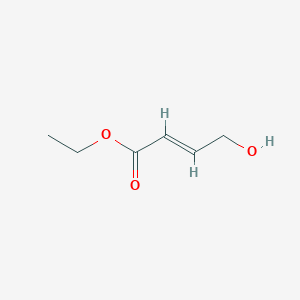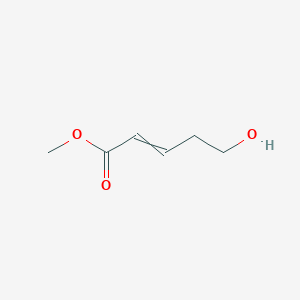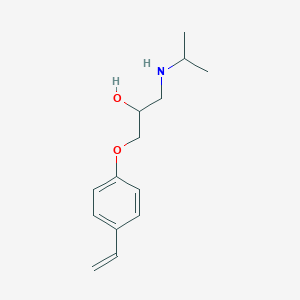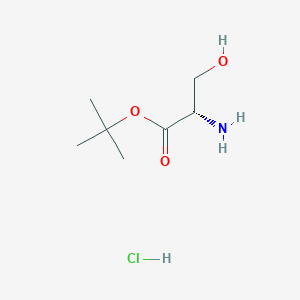
(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride
Vue d'ensemble
Description
(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride, also known as (S)-2-amino-3-hydroxypropanoic acid tert-butyl ester hydrochloride, is an organic compound commonly used in scientific research for a variety of purposes. It is most commonly used as a building block in organic synthesis, as a catalyst in biochemical reactions, and as an inhibitor in biochemical processes. It is also used in laboratory experiments to study the structure and function of proteins.
Applications De Recherche Scientifique
Peptide Synthesis
L-Serine tert-butyl ester hydrochloride: is extensively used in peptide synthesis. It serves as a protected form of L-serine, which is crucial for synthesizing peptides without unwanted side reactions. This compound is particularly useful in the synthesis of glycopeptides and lipopeptides, where the protection of the serine hydroxyl group is necessary to prevent premature reactions or degradation .
Preparation of Amino-Phospholipids
This compound is instrumental in the preparation of amino-phospholipids. These specialized lipids have applications in creating biomimetic membranes and can be used in the study of cell membrane dynamics and structure .
Synthesis of Tailed Cyclic RGD Peptides
The tert-butyl protection of serine’s hydroxyl group allows for the synthesis of tailed cyclic RGD (Arg-Gly-Asp) peptides. These peptides have significant implications in the study of cell adhesion, migration, and angiogenesis due to their interaction with integrin receptors .
Blood Coagulation Tests
In a novel application, L-Serine tert-butyl ester hydrochloride has been used to create apoptotic cell-inspired particles for blood coagulation tests. These tests are vital for monitoring blood coagulation and fibrinolysis functions, and the compound contributes to the stability and control of the procoagulant activity of these particles .
Biomimetic Material Design
The compound plays a role in the design of biomimetic materials, such as methacryloyloxyethyl phosphorylserine (MPS) particles. These materials mimic biological processes and can be used to enhance the performance of various biomedical devices and tests .
Research on Physiological Hemostasis
L-Serine tert-butyl ester hydrochloride: is used in research related to physiological hemostasis. It is involved in the study of the blood coagulation cascade, which is a sequence of physiological reactions leading to thrombin formation and blood clotting .
Propriétés
IUPAC Name |
tert-butyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-7(2,3)11-6(10)5(8)4-9;/h5,9H,4,8H2,1-3H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDHOGYHZNNYHW-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551828 | |
| Record name | tert-Butyl L-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride | |
CAS RN |
106402-41-9 | |
| Record name | tert-Butyl L-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-tert-butyl 2-amino-3-hydroxypropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






